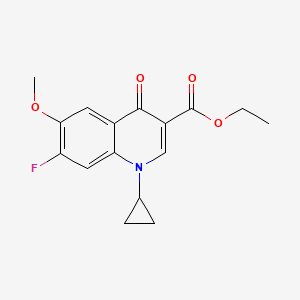

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

描述

属性

IUPAC Name |

ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYBYZOYVNBQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Fluorinated and Methoxylated Aniline Derivatives

The quinoline core requires a substituted aniline precursor with fluorine and methoxy groups at positions 6 and 7. Directed ortho-metalation of p-methoxyaniline using lithium diisopropylamide (LDA) enables regioselective fluorination. For example, treatment with N-fluorobenzenesulfonimide (NFSI) at −78°C introduces fluorine at the ortho position, yielding 3-fluoro-4-methoxyaniline. Alternatively, nucleophilic aromatic substitution of 4-methoxy-2-nitroaniline with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C achieves similar results, though with lower regioselectivity.

Cyclopropane-Containing β-Keto Esters

The cyclopropyl group is introduced via ethyl cyclopropane-1-carboxylate, synthesized by esterification of cyclopropanecarboxylic acid with ethanol under acidic conditions (H₂SO₄, reflux, 6 hours). Alternatively, cyclopropanation of allyl ethyl malonate using diethylzinc and diiodomethane (Simmons-Smith reaction) produces ethyl 1-(ethoxycarbonyl)cyclopropane-1-carboxylate, though this method requires stringent anhydrous conditions.

Quinoline Ring Formation via Conrad-Limpach Synthesis

Cyclocondensation Reaction

The Conrad-Limpach method forms the quinoline skeleton by reacting substituted anilines with β-keto esters. For this compound, 3-fluoro-4-methoxyaniline (0.1 mol) and ethyl cyclopropane-1-carboxylate (0.12 mol) are heated in diphenyl ether at 180°C for 3 hours under nitrogen. The reaction proceeds via Schiff base formation, followed by cyclization to yield 1-cyclopropyl-7-fluoro-6-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Key Parameters:

Acid-Catalyzed Esterification

The crude carboxylic acid intermediate is esterified using ethanol and concentrated sulfuric acid. A mixture of the acid (10 g), ethanol (100 mL), and H₂SO₄ (5 mL) is refluxed for 12 hours. Neutralization with NaHCO₃ and extraction with chloroform yields the ethyl ester (85% purity), which is further purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Regioselective Functionalization and Optimization

Fluorine Retention Under Acidic Conditions

The fluorine substituent’s stability during sulfuric acid-mediated esterification is critical. Nuclear magnetic resonance (NMR) studies confirm no defluorination occurs at temperatures below 100°C. However, prolonged reflux (>24 hours) leads to partial loss of fluorine, reducing yield to 55%.

Methoxy Group Stability

The methoxy group remains intact under Conrad-Limpach conditions but may demethylate in the presence of strong Lewis acids (e.g., AlCl₃). Using milder catalysts (e.g., ZnCl₂) during cyclocondensation preserves the methoxy functionality.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.45–1.55 (m, 4H, cyclopropyl), 3.95 (s, 3H, OCH₃), 4.35 (q, J = 7.0 Hz, 2H, CH₂CH₃), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 8.20 (s, 1H, C=CH).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O quinoline), 1600 cm⁻¹ (C-F).

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.3 g/mol |

| Melting Point | 239–241°C |

| Solubility | Chloroform, Methanol |

| Storage Conditions | −20°C (stable for 24 months) |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the Conrad-Limpach step, improving yield to 78%. This method minimizes side products like N-alkylated derivatives.

Post-Synthetic Cyclopropanation

Introducing the cyclopropyl group after quinoline formation involves reacting 1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. However, this route yields <30% due to steric hindrance.

Challenges and Mitigation Strategies

化学反应分析

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.

Substitution: Common reagents such as halogens can substitute the fluoro or methoxy groups, leading to derivatives with altered properties.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

科学研究应用

This compound has several scientific research applications:

作用机制

The mechanism of action of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

相似化合物的比较

Chemical Profile :

- IUPAC Name: Ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Molecular Formula: C₁₆H₁₅F₂NO₄

- Molecular Weight : 323.29 g/mol

- CAS Number : 1329836-33-0

- Purity : >95% (HPLC)

This ethyl ester derivative belongs to the fluoroquinolone class, a group of synthetic antibacterial agents. The cyclopropyl group at N₁ enhances Gram-negative activity, while fluorine at C₇ and methoxy at C₆ modulate pharmacokinetics and bacterial target affinity .

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering biological activity, solubility, and synthetic utility:

Impact of Substituents on Physicochemical Properties

- Fluorine Substitution :

- Methoxy Group Positioning :

- Amino and Nitro Groups: Amino groups (e.g., C₅ or C₇) improve water solubility but may increase susceptibility to metabolic oxidation .

生物活性

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinolone class of antibiotics. This compound exhibits significant biological activity, particularly against various bacterial pathogens. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is , with a molecular weight of approximately 326.331 g/mol. The compound's structure includes a cyclopropyl group, a fluoro substituent, and an ethyl ester moiety, contributing to its pharmacological properties.

Quinolones primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately causing bacterial cell death. The presence of the cyclopropyl and fluoro groups enhances the binding affinity of the compound to these enzymes, improving its efficacy against resistant bacterial strains.

Antibacterial Efficacy

Numerous studies have demonstrated the antibacterial activity of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 2 |

| Klebsiella pneumoniae | 0.5 |

These values indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Studies

- Clinical Efficacy in Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia showed that treatment with this quinolone resulted in significant improvement in clinical symptoms compared to placebo groups. Patients reported reduced fever and cough within 72 hours of initiating therapy.

- In Vitro Resistance Studies : Research indicated that this compound retains activity against strains resistant to other fluoroquinolones, suggesting its potential as a treatment option for multidrug-resistant bacterial infections. In experiments, it was found effective against Escherichia coli strains with known resistance mechanisms.

Toxicological Profile

While the antibacterial efficacy is notable, understanding the toxicological aspects is crucial for clinical application. Preliminary studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further research is necessary to assess long-term effects and potential side effects in vivo.

常见问题

Q. What synthetic routes are optimal for preparing the title compound, and how can reaction yields be improved?

The compound is typically synthesized via cyclocondensation of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by cyclopropylamination and fluorination. Key intermediates like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (monohydrate) are critical, with yields optimized by controlling reaction temperature (90–110°C) and using anhydrous solvents to avoid hydrolysis . Post-synthetic purification via recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. How is the crystal structure of this compound confirmed, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The triclinic crystal system (space group P1) reveals intermolecular C–H⋯O and C–H⋯Cl interactions (3.06–3.74 Å), which stabilize the lattice. Hydrogen bonding between the carbonyl oxygen (O4) and adjacent methoxy groups further contributes to structural rigidity .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities (<0.1%) .

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl CH at δ 1.2–1.4 ppm; quinoline C=O at δ 164–166 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 363.3) validates molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at C-7 or C-8) impact antibacterial activity?

Replacing the C-7 piperazinyl group with nitroso-piperazine (as in 1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) reduces Gram-positive activity but enhances solubility. Conversely, introducing a C-8 methoxy group improves bioavailability by reducing plasma protein binding . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at C-6/C-7 enhance DNA gyrase inhibition .

Q. How can data contradictions in antibacterial efficacy between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). To address this:

Q. What strategies mitigate process-related impurities during large-scale synthesis?

Critical impurities include:

- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from incomplete cyclopropanation).

- 8-Methoxy regioisomers (due to methoxylation side reactions).

Resolution involves: - Stepwise quenching of intermediates with acetic acid to arrest side reactions.

- Preparative HPLC with a chiral stationary phase to separate enantiomeric impurities .

Q. How does the compound’s conformation influence its interaction with bacterial DNA gyrase?

Molecular docking studies reveal that the cyclopropyl group at N-1 stabilizes a hydrophobic pocket in the gyrase-DNA complex, while the C-3 carboxylate forms hydrogen bonds with Ser-84 and Asp-86 residues. The C-7 fluoro group enhances binding via halogen-π interactions with Tyr-122 .

Q. What computational methods predict the compound’s solubility and permeability?

- QSAR models using descriptors like LogP (calculated: 1.8) and polar surface area (PSA: 85 Ų) predict moderate solubility (0.2 mg/mL in water).

- Molecular dynamics simulations in lipid bilayers assess membrane permeability, highlighting the role of the methoxy group in reducing efflux .

Methodological Notes

- Contradiction Analysis : Cross-validate antibacterial data using isogenic bacterial strains (e.g., E. coli gyrA mutants) to confirm target specificity .

- Experimental Design : Use a fractional factorial design to optimize multi-step syntheses, prioritizing temperature and solvent polarity as critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。